3-Amino-4-(3,4-difluorophenyl)butyric acid 3-Amino-4-(3,4-difluorophenyl)butyric acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16486029
InChI: InChI=1S/C10H11F2NO2/c11-8-2-1-6(4-9(8)12)3-7(13)5-10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)
SMILES:
Molecular Formula: C10H11F2NO2
Molecular Weight: 215.20 g/mol

3-Amino-4-(3,4-difluorophenyl)butyric acid

CAS No.:

Cat. No.: VC16486029

Molecular Formula: C10H11F2NO2

Molecular Weight: 215.20 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4-(3,4-difluorophenyl)butyric acid -

Specification

Molecular Formula C10H11F2NO2
Molecular Weight 215.20 g/mol
IUPAC Name 3-amino-4-(3,4-difluorophenyl)butanoic acid
Standard InChI InChI=1S/C10H11F2NO2/c11-8-2-1-6(4-9(8)12)3-7(13)5-10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)
Standard InChI Key LYHJWUKHUZUWDC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1CC(CC(=O)O)N)F)F

Introduction

Chemical Structure and Physicochemical Properties

3-Amino-4-(3,4-difluorophenyl)butyric acid (C10_{10}H10_{10}F2_2NO2_2) is a β-amino acid derivative characterized by a butyric acid backbone substituted with a 3,4-difluorophenyl group at the γ-position and an amino group at the β-position. The compound typically exists as a hydrochloride salt (C10_{10}H11_{11}F2_2NO2_2·HCl) to enhance stability and solubility . Its stereochemistry, often in the (S)-configuration, plays a pivotal role in its interactions with biological targets .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC10_{10}H11_{11}F2_2NO2_2·HCl
Molecular Weight265.66 g/mol
CAS Number270063-54-2 (free base)
Optical Rotation[α]D_{D} = -18.2° ± 2° (C=1 in DMF)
pKa4.35 (predicted)
Boiling Point448.6°C (predicted)

The difluorophenyl moiety enhances lipophilicity, facilitating membrane permeability, while the amino and carboxyl groups enable participation in peptide bonding and hydrogen bonding .

Synthetic Methodologies

The synthesis of 3-amino-4-(3,4-difluorophenyl)butyric acid involves multi-step organic transformations, often employing asymmetric catalysis to achieve enantiomeric purity. A representative pathway is outlined below:

Step 1: Condensation of 3,4-Difluorophenylacetic Acid

The process begins with the condensation of 3,4-difluorophenylacetic acid with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) under reflux in tetrahydrofuran (THF), catalyzed by N,N-carbonyldiimidazole (CDI) and 4-dimethylaminopyridine (DMAP) . This yields a diketone intermediate.

Step 2: Decarboxylation and Enamine Formation

The diketone undergoes decarboxylation in methanol, followed by reaction with tert-butyl carbamate (Boc2_2O) to form a Boc-protected enamine .

Step 3: Asymmetric Reduction

The enamine is subjected to asymmetric hydrogenation using a chiral catalyst (e.g., Ru-BINAP) to introduce the (S)-configuration at the β-amino position . Subsequent hydrolysis removes the Boc group, yielding the free amino acid.

Table 2: Key Reagents and Conditions

StepReagent/ConditionPurpose
1CDI, DMAP, THF, 30°CActivation of carboxylic acid
2Boc2_2O, methanol, refluxAmino group protection
3Ru-BINAP, H2_2 (50 psi), EtOHAsymmetric hydrogenation

Pharmaceutical and Biochemical Applications

Drug Design and Development

The compound serves as a precursor for dipeptidyl peptidase-4 (DPP-4) inhibitors, such as sitagliptin analogs, which are used in type 2 diabetes management . Fluorination at the 3,4-positions of the phenyl ring enhances binding affinity to the DPP-4 active site by optimizing π-π interactions and hydrophobic contacts .

Protein Engineering

Incorporating this fluorinated amino acid into peptide chains alters protein stability and folding kinetics. For example, substituting phenylalanine with 3-amino-4-(3,4-difluorophenyl)butyric acid in model enzymes increases thermal stability by 15–20°C due to reduced conformational flexibility .

Metabolic Pathway Analysis

The compound inhibits key enzymes in the Krebs cycle, notably succinate dehydrogenase, with an IC50_{50} of 12.3 μM . This property enables its use in tracing metabolic fluxes in cancer cell lines.

Industrial and Research Use

SupplierPurityPrice (1g)
Chem-Impex98%$293
CymitQuimica95%€148

The compound is utilized in:

  • Material Science: As a monomer for fluorinated polymers with enhanced chemical resistance .

  • Diagnostics: Fluorescent labeling of antibodies via carboxyl group activation .

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